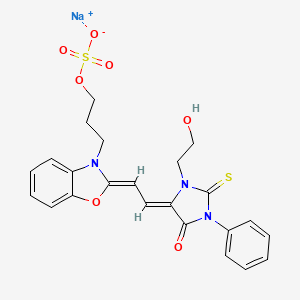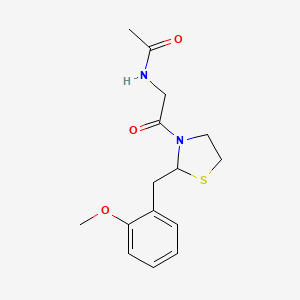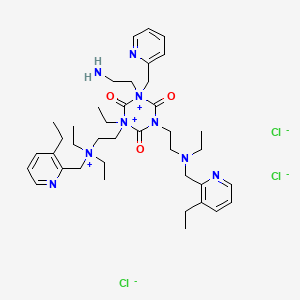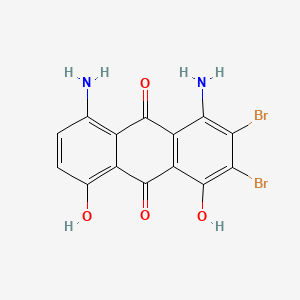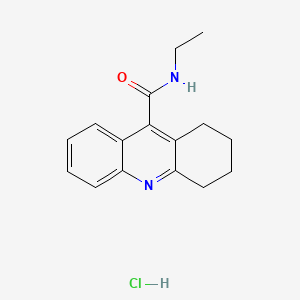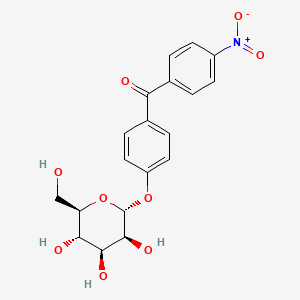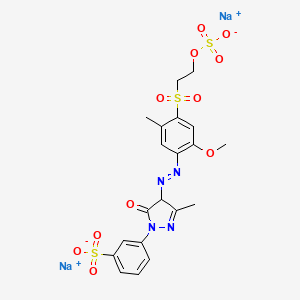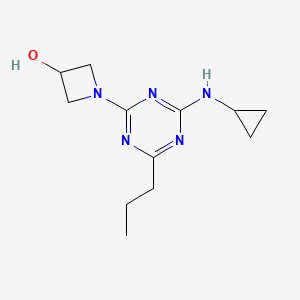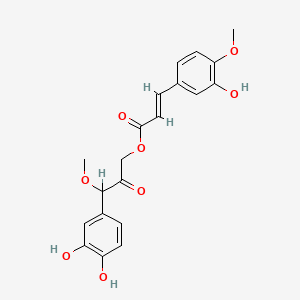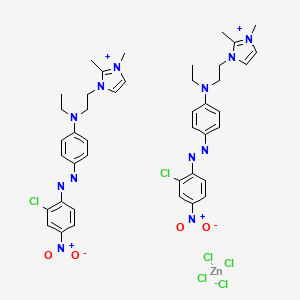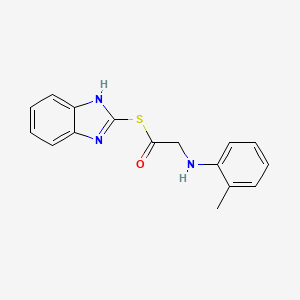
Hexanedioic acid, diethyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, diethyl-, dimethyl ester is an organic compound with the molecular formula C12H22O4. It is a diester derivative of hexanedioic acid, commonly known as adipic acid. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanedioic acid, diethyl-, dimethyl ester can be synthesized through the esterification of hexanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid, ethanol, and methanol, are mixed in appropriate ratios and subjected to catalytic esterification. The reaction mixture is then purified through distillation to obtain the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanedioic acid, diethyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid and the corresponding alcohols (ethanol and methanol).
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, leading to the formation of different esters.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Hexanedioic acid, ethanol, and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexanediol and the corresponding alcohols.
Applications De Recherche Scientifique
Hexanedioic acid, diethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a component in pharmaceutical formulations.
Industry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of hexanedioic acid, diethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bonds can be hydrolyzed by esterases, releasing the corresponding alcohols and hexanedioic acid. These products can then participate in various metabolic pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Diethyl adipate: Another ester of hexanedioic acid, used as a plasticizer and solvent.
Dimethyl adipate: Similar to hexanedioic acid, diethyl-, dimethyl ester, but with two methyl ester groups instead of ethyl and methyl.
Uniqueness: this compound is unique due to its mixed ester groups (ethyl and methyl), which can impart different physical and chemical properties compared to diethyl adipate and dimethyl adipate. This uniqueness makes it suitable for specific applications where a balance of properties is required.
Propriétés
Numéro CAS |
72779-08-9 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
dimethyl (3S,4S)-3,4-diethylhexanedioate |
InChI |
InChI=1S/C12H22O4/c1-5-9(7-11(13)15-3)10(6-2)8-12(14)16-4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Clé InChI |
BRNIGUHHISONID-UWVGGRQHSA-N |
SMILES isomérique |
CC[C@@H](CC(=O)OC)[C@@H](CC)CC(=O)OC |
SMILES canonique |
CCC(CC(=O)OC)C(CC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




